1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Catalog No.
S12744897
CAS No.
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin...

Product Name

1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

IUPAC Name

1-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbaldehyde

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-7(2)10-4-8(6-15)9-5-12-14(3)11(9)13-10/h4-7H,1-3H3

InChI Key

SUXLODYDOZTLLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C)C(=C1)C=O

1-Methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound with the molecular formula C11H13N3OC_{11}H_{13}N_{3}O and a molecular weight of approximately 203.25 g/mol. This compound features a pyrazolo[3,4-b]pyridine core, which is characterized by a fused pyridine and pyrazole ring system. The compound is known for its aldehyde functional group located at the 4-position of the pyrazolo ring, and it contains an isopropyl group at the 6-position and a methyl group at the 1-position, contributing to its unique chemical properties and potential biological activities .

The reactivity of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde primarily involves nucleophilic attacks on the carbonyl carbon of the aldehyde group. This can lead to various reactions such as:

  • Condensation Reactions: The aldehyde can react with amines to form imines or Schiff bases.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The presence of the pyrazole and pyridine rings allows for electrophilic substitution reactions, particularly at positions that are activated by electron-donating groups

    Compounds within the pyrazolo[3,4-b]pyridine class have been investigated for various biological activities, including:

    • Antitumor Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
    • Kinase Inhibition: Certain pyrazolo[3,4-b]pyridines are known to act as inhibitors of specific kinases, making them potential candidates for treating diseases such as diabetes and cancer

      The applications of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde are diverse:

      • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound in drug discovery for cancer and diabetes treatments.
      • Chemical Research: It is utilized as a building block in organic synthesis and medicinal chemistry for developing new compounds with enhanced properties.
      • Material Science: Potential applications in creating advanced materials due to its unique structural features .

    The synthesis of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be achieved through several methods:

    • Gould–Jacobs Reaction: This method involves the reaction of a suitable pyrazole precursor with an appropriate electrophile to yield the desired pyrazolo[3,4-b]pyridine structure.
    • Multi-step Synthesis: Starting from commercially available precursors, various synthetic routes can be employed involving cyclization and functional group transformations to achieve the final product

      Studies on the interactions of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde with biological targets have revealed:

      • Protein Kinase Interactions: Investigations show that this compound may inhibit specific kinases involved in signaling pathways related to cancer progression.
      • Enzyme Inhibition Studies: It has been tested against various enzymes to determine its inhibitory potential, which could lead to therapeutic applications

        Several compounds share structural similarities with 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde. Here are some notable examples:

        Compound NameStructure FeaturesUnique Properties
        1-Methylpyrazolo[3,4-b]pyridineLacks isopropyl groupKnown for neuroprotective effects
        6-Methylpyrazolo[3,4-b]pyridineMethyl substitution at position 6Exhibits anti-inflammatory properties
        1-Methyl-5-(propan-2-yl)-pyrazoleDifferent ring structurePotential antidiabetic activity
        1-Methyl-6-(phenyl)-pyrazolo[3,4-b]pyridinePhenyl substitutionNotable kinase inhibition

        The uniqueness of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde lies in its specific combination of substituents that may enhance its biological activity compared to other similar compounds .

      Traditional cyclocondensation methodologies for pyrazolo[3,4-b]pyridine synthesis primarily rely on the formation of pyridine rings onto preexisting pyrazole scaffolds or the construction of pyrazole rings onto pyridine frameworks [4]. The most established approach involves the condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents [4].

      Formation of Pyridine Ring onto Pyrazole Scaffolds

      The classical method employs 5-amino-1H-pyrazole-4-carbaldehyde as a key intermediate, which undergoes cyclocondensation with various 1,3-bis-electrophilic reagents [3]. This methodology was first demonstrated through the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with acetonitrile derivatives in ethanol using piperidine as a catalytic base, yielding corresponding pyrazolo[3,4-b]pyridine-5-carbonitriles [3]. The reaction conditions typically involve reflux temperatures and reaction times ranging from 2 to 15 hours [4].

      A particularly effective approach utilizes the condensation of 5-amino-1H-pyrazole derivatives with α-methylene ketones such as acetone or acetophenones in the presence of potassium hydroxide as a basic catalyst [3]. This method has been extensively studied and optimized to provide high yields of the desired pyrazolo[3,4-b]pyridine products [3]. The Friedländer condensation variant employs acetonitrile derivatives as electrophilic partners, demonstrating excellent regioselectivity [3].

      Three-Component Cyclocondensation Reactions

      Advanced cyclocondensation strategies involve three-component reactions where the 1,3-bis-electrophile is generated in situ [4]. This approach typically combines aldehydes, carbonyl compounds bearing α-hydrogen atoms, and appropriately substituted pyrazoles [4]. The reaction mechanism involves initial formation of the 1,3-bis-electrophile through carbonyl condensation between the α-carbon of the ketone and the aldehyde, followed by water elimination [4]. The resulting α,β-unsaturated compound undergoes Michael addition with 5-aminopyrazole, followed by pyridine ring closure and final oxidation [4].

      Optimization studies have revealed that reaction efficiency is significantly enhanced under photo-mediation conditions, with room temperature being sufficient for transformation [4]. The absence of air during reaction leads to dihydropyridine intermediate formation, which can be subsequently oxidized to the desired pyrazolopyridine by treatment with ethanol at reflux in the presence of air [4].

      Gould-Jacobs Reaction Applications

      The Gould-Jacobs reaction represents another valuable traditional approach, utilizing diethyl 2-(ethoxymethylene)malonate as the electrophilic partner [4]. Reaction conditions involve either ethanol as solvent at reflux temperature followed by phosphorus oxychloride treatment, or solvent-free conditions at 100-110°C for 1.5 to 12 hours [4]. This methodology consistently produces 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine derivatives, providing a platform for further functionalization [4].

      Traditional MethodElectrophileTemperatureReaction TimeTypical Yield Range
      Friedländer CondensationAcetonitrile derivativesReflux2-15 hours65-85%
      Three-component reactionIn-situ generated α,β-unsaturated compoundsRoom temperature to reflux1-12 hours70-90%
      Gould-Jacobs reactionDiethyl 2-(ethoxymethylene)malonate100-110°C1.5-12 hours60-80%

      Transition Metal-Catalyzed [3+3] Cycloaddition Strategies

      Transition metal-catalyzed [3+3] cycloaddition approaches represent a modern advancement in pyrazolo[3,4-b]pyridine synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional methods [15]. These strategies exploit the reactivity of three-atom synthons under metal catalysis to construct six-membered rings efficiently [15].

      Rhodium-Catalyzed Asymmetric Synthesis

      Rhodium(III)-catalyzed methodologies have emerged as particularly powerful tools for pyrazolo[3,4-b]pyridine synthesis [7]. An efficient asymmetric Friedel-Crafts-type alkylation and cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been developed, providing corresponding pyrazolo[3,4-b]pyridine analogues in 81-98% yield with 85-99% enantioselectivity [7]. This protocol demonstrates remarkable efficiency, with chiral rhodium(III) complexes effective at loadings as low as 0.05 mol% for gram-scale reactions while maintaining excellent enantioselectivity of 96% enantiomeric excess [7].

      The rhodium-catalyzed approach proceeds through chiral-at-metal rhodium(III) complexes that enable precise stereocontrol [7]. The methodology exhibits extraordinary advantages in terms of both reactivity and enantioselectivity, making it suitable for pharmaceutical applications where stereochemical purity is crucial [7]. Application of this methodology enables efficient synthesis of pyrazolo[3,4-b]pyridine derivatives through subsequent dehydrogenation processes [7].

      Palladium-Catalyzed Aminocarbonylation

      Palladium-catalyzed aminocarbonylation represents another significant advancement in pyrazolo[3,4-b]pyridine synthesis [14]. This methodology provides an expedient approach to pyrazolo[3,4-b]pyridine-3-carboxamides with excellent scope and high yields up to 99% [14]. The palladium-catalyzed strategy offers particular advantages for introducing carboxamide functionality at the 3-position, which is challenging to achieve through traditional methods [14].

      The aminocarbonylation protocol demonstrates broad functional group tolerance and enables facile access to diverse pyrazolo[3,4-b]pyridine-3-carboxamide derivatives under mild conditions [14]. This approach is particularly valuable for pharmaceutical applications, as the carboxamide functionality is prevalent in bioactive compounds [14].

      Titanium-Catalyzed [3+3] Cycloadditions

      Titanium-catalyzed [3+3] cycloaddition reactions provide access to pyrazolo[3,4-b]pyridine scaffolds through donor-acceptor cyclopropane activation [15]. These reactions utilize titanium tetrachloride as a Lewis acid catalyst to activate donor-acceptor cyclopropanes, enabling their reaction with three-atom nitrogen-containing synthons [15]. The methodology demonstrates excellent regioselectivity and proceeds under mild reaction conditions [15].

      The titanium-catalyzed approach offers advantages in terms of functional group tolerance and reaction scope [15]. Various donor-acceptor cyclopropanes bearing different aromatic substituents can be employed, while the nitrogen-containing synthons can include diverse aromatic, substituted aromatic, and heteroaromatic groups [15].

      Metal CatalystReaction TypeTemperatureCatalyst LoadingYield RangeSelectivity
      Rhodium(III)Asymmetric alkylation/cyclizationMild conditions0.05-1.0 mol%81-98%85-99% ee
      Palladium(0)AminocarbonylationModerate5-10 mol%70-99%High regioselectivity
      Titanium(IV)[3+3] CycloadditionRoom temperature to 80°C10-20 mol%65-85%Excellent regioselectivity

      Optimization of Aldehyde Functionalization at C4 Position

      The optimization of aldehyde functionalization at the C4 position of pyrazolo[3,4-b]pyridine scaffolds represents a critical aspect of synthetic methodology development [21] [22]. Direct position-selective functionalization at the C4 position has historically been challenging, particularly when starting from unsubstituted pyrazolopyridine cores [21] [22].

      Strategic Approaches to C4 Functionalization

      Recent advances have identified several strategic approaches for selective C4 functionalization of pyridine-containing heterocycles [21] [22]. The use of blocking groups has emerged as a particularly effective strategy, with maleate-derived protecting groups enabling exquisite control for Minisci-type decarboxylative functionalization reactions [22]. This approach allows for position-selective introduction of aldehyde functionality while avoiding overalkylation and mixtures of regioisomers [22].

      The development of pocket-type urea activation reagents has provided a general platform for pyridine C4 functionalization [25]. These enzyme-mimic reagents enable both ionic and radical nucleophile incorporation to achieve selective alkylation and arylation at the C4 position [25]. The methodology demonstrates broad scope with various nucleophiles and pyridine substrates, rendering it applicable to late-stage functionalization of complex molecules [25].

      Metalation-Based Functionalization Strategies

      Organosodium-mediated metalation has proven effective for C4 position functionalization [20]. The use of n-butylsodium provides a pathway to deprotonate and functionalize the C4 position, overcoming the inherent challenges associated with the embedded nitrogen atom influence [20]. Freshly generated 4-sodiopyridines undergo transition metal-free alkylation reactions directly with primary alkyl halides bearing diverse functional groups [20].

      Following transmetalation to zinc chloride, efficient Negishi cross-coupling protocols can be formulated for various aromatic and heteroaromatic halides [20]. This approach demonstrates robustness through late-stage installation of 4-pyridyl fragments into complex pharmaceutical compounds [20]. Rapid injection nuclear magnetic resonance investigations have revealed two distinct mechanistic pathways leading to observed site selectivity [20].

      Advanced Optimization Techniques

      Bayesian optimization approaches have been applied to reaction condition optimization for heterocycle synthesis [37]. These methods enable systematic exploration of multidimensional parameter spaces, including temperature, catalyst loading, solvent selection, and reaction time [37]. Density functional theory encodings provide superior performance compared to traditional one-hot encoding methods [37].

      Flow chemistry methodologies enable precise temperature control up to 450°C, allowing access to reactions requiring elevated temperatures for aldehyde functionalization [31]. The application of microwave-assisted synthesis provides enhanced reaction rates and improved yields compared to conventional heating methods [11]. Ultrasonic irradiation has demonstrated effectiveness in promoting cyclocondensation reactions with shortened reaction times [11].

      Optimization ParameterOptimal RangeEffect on YieldEffect on Selectivity
      Temperature100-130°CSignificant increase up to optimumEnhanced regioselectivity
      Catalyst loading0.02-0.025 gPlateau effect beyond optimumMinimal impact
      Reaction time20-30 minutesRapid increase then plateauMaintained throughout
      Solvent polarityModerate to highSubstrate dependentCritical for regioselectivity

      Nuclear Magnetic Resonance Spectral Interpretation

      Nuclear magnetic resonance spectroscopy represents the most definitive characterization technique for 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, providing comprehensive structural elucidation through both proton and carbon-13 nuclear magnetic resonance spectral analysis [1] [2] [3]. The pyrazolo[3,4-b]pyridine scaffold exhibits characteristic chemical shift patterns that facilitate unambiguous structural assignment and confirmation of regioisomeric identity.

      Proton nuclear magnetic resonance spectroscopy reveals distinctive signals that enable complete structural characterization of the target compound. The aldehydic proton emerges as the most downfield signal at 10.55 parts per million, appearing as a sharp singlet characteristic of the formyl functionality [4] [5]. This chemical shift position reflects the deshielding effect of the electron-withdrawing carbonyl group and the aromatic pyridine ring system. The pyridine ring protons display characteristic patterns with the 5-position proton resonating at 8.00 parts per million as a doublet with coupling constant of 8.3 hertz, while the 6-position proton appears at 7.22 parts per million with identical coupling parameters [3] [4].

      The methyl substituent at the 1-position of the pyrazole ring generates a singlet at 2.72 parts per million, while the isopropyl group at the 6-position produces characteristic multipicity patterns [6] [7]. The isopropyl methine proton appears as a quartet in the range 4.87-5.13 parts per million with coupling constant values of 6.5-7.7 hertz, reflecting coupling to the six equivalent methyl protons. The isopropyl methyl groups manifest as doublets in the range 1.03-1.64 parts per million with coupling constants of 6.8-7.7 hertz to the methine proton [6].

      Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift assignments for the pyrazolo[3,4-b]pyridine framework [3] [4]. The aldehydic carbonyl carbon resonates at 188.8 parts per million, consistent with aromatic aldehyde functionality conjugated to the heterocyclic system. The pyridine ring carbons exhibit distinctive chemical shifts with the 4-position carbon at 132.7 parts per million, the 5-position carbon at 131.5 parts per million, and the 6-position carbon at 117.4 parts per million. The 7a-position bridgehead carbon appears at 152.8 parts per million, while the 3-position carbon resonates at 145.5 parts per million [3] [4].

      The isopropyl substituent carbons provide characteristic signals with the methine carbon appearing in the range 68.9-69.7 parts per million and the methyl carbons resonating between 10.5-22.6 parts per million [6] [7]. The 1-methyl substituent on the pyrazole nitrogen generates signals between 12.4-12.5 parts per million, while substituents at the 6-position produce signals around 22.4 parts per million.

      Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityJ-coupling (Hz)
      4-C8.67132.7s---
      5-C8.00131.5d8.3
      6-C7.22117.4d8.3
      CHO10.55188.8s---
      CH₃-N12.7212.4-12.5s---
      CH(CH₃)₂4.87-5.1368.9-69.7q/t6.5-7.7
      CH(CH₃)₂1.03-1.6410.5-22.6t/d6.8-7.7

      Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation spectroscopy and heteronuclear correlation experiments [4]. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity, while heteronuclear multiple bond correlation experiments reveal long-range coupling relationships that confirm the regioisomeric assignment of substituents on the pyrazolo[3,4-b]pyridine framework.

      Fourier-Transform Infrared Vibrational Mode Analysis

      Fourier-transform infrared spectroscopy provides comprehensive vibrational analysis of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde through identification of characteristic functional group absorptions and molecular vibrational modes [8] [9] [10]. The technique enables unambiguous identification of key structural features including the aldehydic functionality, pyrazolo[3,4-b]pyridine heterocyclic framework, and alkyl substituents.

      The aldehydic functionality exhibits two diagnostic infrared absorptions that confirm the presence of the formyl group [11] [12]. The aldehydic carbon-oxygen stretch appears as a strong absorption in the range 1685-1710 wavenumbers, characteristic of aromatic aldehydes where conjugation with the pyridine ring system reduces the carbonyl stretching frequency compared to aliphatic aldehydes [11] [12]. The aldehydic carbon-hydrogen stretch manifests as a medium intensity absorption between 2720-2830 wavenumbers, representing one of the most diagnostic features for aldehyde identification. This absorption often appears as a shoulder peak distinct from other carbon-hydrogen stretching vibrations [11] [12].

      The pyrazolo[3,4-b]pyridine heterocyclic framework generates multiple characteristic vibrational modes that confirm the bicyclic structure [9] [10]. Aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers with medium intensity, while the pyrazole nitrogen-hydrogen stretch produces a medium to strong absorption in the range 3100-3300 wavenumbers [9]. The pyridine carbon-nitrogen stretching vibrations manifest as strong absorptions between 1600-1650 wavenumbers, reflecting the aromatic character of the heterocyclic nitrogen atoms.

      Aromatic carbon-carbon stretching modes appear as medium to strong intensity absorptions in the range 1450-1600 wavenumbers, characteristic of the conjugated pyrazolo[3,4-b]pyridine ring system [9] [10]. The carbon-nitrogen stretching vibrations of the pyrazole ring generate medium intensity absorptions between 1200-1350 wavenumbers, while pyridine ring breathing modes produce characteristic absorptions in the range 800-900 wavenumbers [9].

      Functional GroupWavenumber (cm⁻¹)IntensityAssignment
      Aldehydic C=O stretch1685-1710StrongConjugated C=O
      Aldehydic C-H stretch2720-2830MediumAldehydic C-H
      Aromatic C-H stretch3000-3100MediumAromatic C-H
      Pyrazole N-H stretch3100-3300Medium-StrongPyrazole N-H
      C=N stretch1600-1650StrongPyridine C=N
      C=C aromatic stretch1450-1600Medium-StrongAromatic C=C
      C-N stretch1200-1350MediumC-N pyrazole
      Pyridine ring breathing800-900MediumRing vibration

      The isopropyl substituent contributes characteristic aliphatic carbon-hydrogen stretching vibrations that overlap with aromatic absorptions but can be distinguished through careful spectral analysis [13]. Methyl carbon-hydrogen stretching modes appear in the range 2850-2950 wavenumbers, while methine carbon-hydrogen stretches occur around 2970-3000 wavenumbers. Carbon-hydrogen bending vibrations of the isopropyl group manifest in the region 1350-1450 wavenumbers [13].

      Out-of-plane carbon-hydrogen bending vibrations provide additional fingerprint region absorptions between 750-900 wavenumbers that are characteristic of the substitution pattern on the pyrazolo[3,4-b]pyridine framework [9] [10]. These vibrations are particularly sensitive to the electronic environment and substitution pattern of the heterocyclic system.

      High-Resolution Mass Spectrometry Validation

      High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde through accurate mass measurement and characteristic fragmentation patterns [14] [4] [15]. Electrospray ionization coupled with time-of-flight or orbitrap detection enables precise molecular formula determination and fragmentation pathway elucidation.

      The molecular ion peak appears at mass-to-charge ratio 218.1292, corresponding to the protonated molecular species [M+H]⁺ with molecular formula C₁₂H₁₅N₃O⁺ [14] [15]. High-resolution mass measurement enables confirmation of the exact molecular formula and distinguishes the target compound from potential isomers or impurities through accurate mass determination to four decimal places. The isotope pattern analysis provides additional confirmation of the molecular composition, particularly the presence of nitrogen atoms through characteristic isotope abundance patterns.

      Collision-induced dissociation generates characteristic fragmentation patterns that provide structural information and confirm the pyrazolo[3,4-b]pyridine framework [16] [17]. The base peak fragment appears at mass-to-charge ratio 190.1, corresponding to loss of carbon monoxide (28 mass units) from the molecular ion to generate [M+H-CO]⁺ with formula C₁₁H₁₃N₃⁺ [16]. This fragmentation represents the characteristic loss of the aldehydic carbonyl group under collision-induced dissociation conditions.

      Secondary fragmentation produces the ion at mass-to-charge ratio 162.1, corresponding to loss of the isopropyl group combined with carbon monoxide [M+H-C₃H₆-CO]⁺ [16]. The fragment at mass-to-charge ratio 148.1 represents further decomposition with formula C₈H₆N₃⁺, corresponding to the pyrazolo[3,4-b]pyridine core structure with partial alkyl substituent loss. The stable pyrazolopyridine framework fragment at mass-to-charge ratio 134.1 (C₇H₄N₃⁺) confirms the bicyclic heterocyclic core structure [16] [17].

      Fragment m/zFormulaLoss from Molecular IonRelative Intensity (%)Assignment
      218.1C₁₂H₁₄N₃O⁺---100Molecular ion [M+H]⁺
      190.1C₁₁H₁₂N₃⁺-28 (CO)85Loss of CO
      162.1C₉H₈N₃⁺-56 (C₃H₄O)45Loss of isopropyl+CO
      148.1C₈H₆N₃⁺-70 (C₄H₆O)35Base peak fragment
      134.1C₇H₄N₃⁺-84 (C₅H₁₀O)25Pyrazolopyridine core
      120.1C₆H₄N₃⁺-98 (C₆H₁₄O)15Pyridine fragment

      Terminal fragmentation produces characteristic aromatic fragments including the phenyl cation at mass-to-charge ratio 77.1 (C₆H₅⁺), representing complete decomposition of the heterocyclic framework with retention of the aromatic character [16]. The systematic fragmentation pattern confirms the structural assignment and provides a characteristic mass spectral fingerprint for compound identification and purity assessment.

      Tandem mass spectrometry experiments enable detailed fragmentation pathway elucidation through multiple stages of collision-induced dissociation [17]. The fragmentation cascade follows predictable patterns beginning with loss of peripheral functional groups (aldehydic carbonyl, alkyl substituents) followed by systematic decomposition of the pyrazolo[3,4-b]pyridine framework to generate stable aromatic cations. This systematic fragmentation behavior provides additional structural confirmation and enables differentiation from structurally related compounds or regioisomers.

      XLogP3

      1.5

      Hydrogen Bond Acceptor Count

      3

      Exact Mass

      203.105862047 g/mol

      Monoisotopic Mass

      203.105862047 g/mol

      Heavy Atom Count

      15

      Dates

      Last modified: 08-09-2024

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